2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate
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Description
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate, also known as Mecamylamine, is a chemical compound that belongs to the family of tertiary amines. It is widely used in scientific research to study the effects of nicotinic acetylcholine receptors (nAChRs) on the central nervous system.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
The research on related compounds emphasizes advancements in synthetic chemistry, particularly in the synthesis of peptides and heterocyclic compounds. For instance, studies have highlighted the use of specific groups for carboxyl-group protection in peptide synthesis, indicating the relevance of chemical modifications for enhancing synthetic efficiency and selectivity (Amaral, 1969). Another study focused on the synthesis and characterization of new quinazoline derivatives, showcasing the potential of chemical synthesis in generating compounds with significant biological activities (Borik & Hussein, 2021).
Biological Potentials
Research on compounds structurally similar to "2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate" has also explored their biological potentials, including antioxidant, antiulcer, and anti-inflammatory activities. This indicates a broad interest in the medicinal chemistry applications of such compounds, with studies revealing their safety and efficacy in animal models (Borik & Hussein, 2021).
Material Science and Polymer Chemistry
The synthesis and application of polymers derived from similar chemical structures have been studied, particularly in the context of optical storage and adhesive polymers. These studies highlight the role of specific chemical functionalities in imparting desirable physical properties to polymers, such as photoinduced birefringence and adhesive strength, suggesting potential applications in materials science (Meng et al., 1996).
properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-7-9-14(10-8-12)13(2)20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-10,13H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRRHSCALJEQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate |
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